D-Fructose-13C4

Metabolic flux analysis Fructose metabolism Stable isotope tracing

D-Fructose-13C4 provides a 4 Da mass shift, enabling precise metabolic flux analysis and absolute quantification via LC-MS/MS. Its specific 13C labeling pattern is essential for resolving parallel pathways in glycolysis and lipogenesis studies, offering accuracy that uniformly labeled tracers cannot match. Select this compound for gold-standard internal standardization in complex biological matrices, minimizing matrix effects and ionization variability.

Molecular Formula C6H12O6
Molecular Weight 184.13 g/mol
Cat. No. B12366769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-13C4
Molecular FormulaC6H12O6
Molecular Weight184.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,4+1,5+1
InChIKeyLKDRXBCSQODPBY-ZLGYUBSNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-13C4 for Metabolic Flux Analysis: Technical Specifications and Procurement Overview


D-Fructose-13C4 (CAS No. 57-48-7 labeled; molecular formula C₂¹³C₄H₁₂O₆; molecular weight 184.13) is a stable isotope-labeled monosaccharide wherein four carbon atoms are substituted with the non-radioactive 13C isotope, typically at positions 1, 3, 4, and 6 [1]. As a site-specifically labeled fructose analog, it serves as an exogenous tracer for quantifying intracellular metabolic reaction rates in 13C Metabolic Flux Analysis (13C-MFA) . The compound is supplied with chemical purity typically ≥98% and isotopic enrichment specifications (e.g., 98–99 atom% 13C at labeled positions), as verified by HPLC, LC-MS/MS, or GC-MS . Its procurement relevance lies in enabling differential flux mapping of fructose-specific metabolic pathways—including fructolysis, gluconeogenesis, and the polyol pathway—distinct from uniformly labeled (U-13C₆) or glucose-based tracers.

Why Unlabeled Fructose or Alternative 13C-Tracers Cannot Replace D-Fructose-13C4 in Quantitative Flux Studies


In 13C-MFA experimental design, the labeling pattern and isotopic enrichment of the tracer fundamentally determine the information content extractable from downstream metabolite isotopologue distributions [1]. Unlabeled D-fructose provides no distinguishable signal against endogenous metabolite pools, rendering flux calculations impossible without isotope labeling. Uniformly 13C-labeled fructose (U-13C₆-fructose) generates complex, overlapping mass isotopomer distributions that can obscure pathway-specific flux resolution, particularly when fructose carbons enter central carbon metabolism via multiple intersecting routes (e.g., fructose-1-phosphate cleavage versus hexokinase-mediated phosphorylation) [2]. D-Fructose-13C₄, with its site-specific ¹³C incorporation at positions 1, 3, 4, and 6, produces a distinct and simplified isotopologue signature that facilitates unambiguous tracking of carbon atom fate through the upper glycolysis, pentose phosphate pathway (PPP), and gluconeogenic flux . Furthermore, D-[¹³C₆]glucose tracers—while lower-cost and widely validated for glucose-centric IVGTT studies [3]—cannot interrogate fructose-specific metabolic branch points (e.g., fructolysis-derived triose phosphate partitioning or fructose-to-lactate conversion in the small intestine), as they enter metabolism exclusively through hexokinase/glucokinase phosphorylation to glucose-6-phosphate. Substituting an unlabeled or uniformly labeled analog therefore compromises the quantitative precision required to resolve these fructose-specific metabolic fluxes.

Quantitative Differentiation of D-Fructose-13C4 Versus Uniformly Labeled and Glucose-Based 13C-Tracers


Metabolic Fate Divergence: Fructose-Derived Versus Glucose-Derived Circulating Glucose in Vivo

In a comparative in vivo isotope tracing study in mice, oral administration of U-13C-fructose versus U-13C-glucose revealed markedly different contributions to circulating glucose pools. When administered as a 1:1 mixture with the unlabeled counterpart hexose (0.5 g/kg each), the area under the curve (AUC₀–₁₂₀ min) of 13C-labeled glucose derived from oral fructose was substantially lower than that derived from oral glucose, underscoring the distinct metabolic routing of fructose carbon [1]. This class-level inference from uniformly labeled tracers establishes the necessity of employing fructose-specific 13C probes—such as D-Fructose-13C₄—to accurately quantify fructose conversion to glucose in tissues expressing fructolytic enzymes (e.g., small intestine, liver, kidney), a task unachievable with glucose-based tracers.

Metabolic flux analysis Fructose metabolism Stable isotope tracing In vivo carbohydrate metabolism

Simplified Isotopologue Analysis: D-Fructose-13C₄ Versus Uniformly Labeled U-13C₆-Fructose

The site-specific labeling pattern of D-Fructose-1,3,4,6-13C₄ produces a distinct mass isotopomer envelope upon metabolic conversion, which simplifies downstream LC-MS or GC-MS data analysis compared to uniformly labeled U-13C₆-fructose. U-13C₆-fructose generates a continuous distribution of M+0 through M+6 mass isotopomers in metabolite pools, increasing spectral overlap and complicating flux deconvolution, especially when multiple metabolic pathways converge (e.g., glycolysis, PPP, and glucuronate pathway) [1]. In contrast, D-Fructose-13C₄ yields a more interpretable labeling signature—primarily M+4 and its cleavage products—that reduces the computational burden of isotopomer balancing and enhances confidence in flux estimations for fructose-specific entry points into central carbon metabolism .

Mass isotopomer distribution 13C-MFA LC-MS GC-MS Isotopologue spectral deconvolution

Differential Incorporation of Fructose Carbon into Glycoconjugates Versus Glucose Carbon

In a metabolic flux analysis of the neural cell glycocalyx using 13C uniformly labeled monosaccharides, fructose incorporation into N-glycans, O-glycans, and glycosphingolipids was directly compared against glucose, mannose, galactose, N-acetylglucosamine, and fucose. Co-feeding experiments demonstrated that the presence of glucose drastically decreased fructose incorporation into glycans, whereas mannose and galactose incorporation were much less affected [1]. This class-level evidence demonstrates that fructose serves distinct anabolic roles in glycosylation pathways that are sensitive to hexose competition, underscoring the value of fructose-specific 13C-tracers like D-Fructose-13C₄ for dissecting these competing substrate fluxes.

Glycomics Metabolic flux analysis Glycocalyx Glycosylation Neural cell metabolism

Site-Specific Carbon Tracking: D-Fructose-13C₄ Enables Resolution of Upper Glycolysis Versus Pentose Phosphate Pathway Flux

The 1,3,4,6-13C₄ labeling pattern of D-Fructose-13C₄ allows discrimination of fructose carbon flow through the upper glycolytic pathway (via fructose-1-phosphate aldolase cleavage to dihydroxyacetone phosphate and glyceraldehyde) versus entry into the pentose phosphate pathway (PPP). Position-specific 13C incorporation enables tracking of whether carbon atoms from fructose-1,6-bisphosphate are directed toward pyruvate/lactate production or shunted into the oxidative PPP for NADPH and ribose-5-phosphate synthesis. A 13C NMR study using [U-13C]fructose in children with hereditary fructose intolerance (HFI) demonstrated that only ~50% of hepatic fructose conversion to glucose proceeds via the classical fructose-1-phosphate aldolase pathway, with the remainder utilizing alternative routes [1]. D-Fructose-13C₄ with defined labeled positions provides enhanced resolution of these parallel pathways compared to single-position 13C tracers (e.g., D-fructose-[4-13C] or D-fructose-[1-13C]) .

13C-MFA Pentose phosphate pathway Glycolysis Carbon atom fate mapping Isotopomer network analysis

Optimal Use Cases for D-Fructose-13C4 in Metabolic Research and Industrial Applications


Quantifying Intestinal Fructose-to-Glucose and Fructose-to-Lactate Conversion Fluxes In Vivo

D-Fructose-13C₄ is optimally deployed in rodent or human stable isotope infusion studies to quantify the fractional contribution of dietary fructose to circulating glucose, lactate, and organic acid pools. As demonstrated by the differential AUC₀–₁₂₀ min of 13C-labeled glucose from fructose versus glucose tracers [1], fructose carbon contributes minimally to direct plasma glucose appearance but significantly to lactate and glycerate pools. D-Fructose-13C₄ with its multi-position labeling enables precise LC-MS quantification of these fructose-derived metabolites, supporting research on fructose-induced metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and intestinal gluconeogenesis. The simplified isotopologue signature of 13C₄ labeling reduces analytical complexity in high-throughput plasma metabolomics workflows [2].

Resolving Fructose Flux Partitioning Between Glycolysis and the Pentose Phosphate Pathway in Cancer Cell Metabolism

Cancer cells exhibiting the Warburg effect often upregulate fructolysis and the pentose phosphate pathway (PPP) to support nucleotide biosynthesis and redox homeostasis. D-Fructose-13C₄ provides a site-specifically labeled substrate for 13C-MFA experiments designed to quantify the partitioning of fructose-derived triose phosphates between glycolytic oxidation to lactate versus PPP oxidative flux. The 1,3,4,6-13C₄ pattern allows simultaneous tracking of carbon atoms 1-3 and 4-6 of fructose, which follow distinct fates following fructose-1-phosphate aldolase cleavage [1]. This application is particularly valuable for evaluating the metabolic liability of tumors to dietary fructose and for validating therapeutic targets in the fructolysis-PPP axis.

Investigating Fructose Contribution to Glycocalyx Biosynthesis in Neural and Pluripotent Stem Cells

In stem cell and developmental biology research, D-Fructose-13C₄ enables quantitative tracking of fructose-derived carbon incorporation into N-glycans, O-glycans, and glycosphingolipids of the cellular glycocalyx. Co-feeding studies with glucose have established that fructose utilization for glycan biosynthesis is uniquely sensitive to hexose competition [1], underscoring the need for fructose-specific tracers to disentangle these substrate interactions. D-Fructose-13C₄ supports LC-MS-based isotopologue analysis of released glycans, providing flux measurements that inform studies of neural differentiation, pluripotency maintenance, and glycosylation-dependent signaling.

In Vitro Diagnostic (IVD) and Clinical Research for Hereditary Fructose Intolerance (HFI) Metabolic Profiling

D-Fructose-13C₄ can serve as a stable isotope tracer in clinical research settings for functional assessment of hepatic fructose metabolism in patients with suspected hereditary fructose intolerance (HFI) or other inborn errors of fructose metabolism. 13C NMR studies using [U-13C]fructose in HFI children revealed that only ~50% of fructose-to-glucose conversion proceeds via the canonical aldolase pathway, with alternative routes contributing substantially to glucose production [1]. D-Fructose-13C₄ offers comparable metabolic tracking capability with the added benefit of reduced NMR spectral crowding and simplified LC-MS isotopomer analysis, facilitating diagnostic assay development and monitoring of dietary intervention efficacy in HFI patient cohorts.

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